Home > Products > Screening Compounds P145332 > 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine
4-(4-Methylpiperazin-1-yl)quinazolin-6-amine - 338797-07-2

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine

Catalog Number: EVT-2781777
CAS Number: 338797-07-2
Molecular Formula: C13H17N5
Molecular Weight: 243.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones

Compound Description: This series of compounds represents a class of novel quinazolinone derivatives synthesized and evaluated for their antitumor activity. [] While specific biological data for individual compounds within this series were not provided in the abstract, their development highlights the interest in quinazolinone scaffolds for potential anticancer applications. []

Relevance: These compounds share the core quinazolinone structure with 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine, differing primarily by the presence of a fluorine atom at the 7-position and varying aryl substitutions at the 2-position of the quinazolinone ring. [] The shared core structure and exploration of these derivatives for antitumor activity underscores the structural similarities and potential pharmacological relationships with the target compound.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is identified as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with promising neuroprotective properties. [] It exhibits an IC50 value of 11 nM against PARP-1 and demonstrated significant neuroprotection both in vitro against reactive oxygen species-induced cell death and in vivo in a mouse model of Parkinson's disease. [] Its potent PARP-1 inhibition, coupled with favorable oral bioavailability and brain penetration, makes it an attractive candidate for treating neurodegenerative disorders. []

Relevance: This compound shares a structural resemblance to 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine through its quinazolinone core and the presence of a piperazine moiety. [] The key structural difference lies in the nature and length of the substituent attached to the piperazine nitrogen. While 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine has a simple methyl group, FR255595 features a propyl chain connected to a 4-chlorophenylpiperazine unit. [] Despite this difference, the shared structural elements suggest potential similarities in their binding modes or pharmacological profiles, highlighting the importance of the quinazolinone and piperazine moieties for biological activity.

4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives

Compound Description: These compounds represent a class of potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. [, ] Their development stemmed from the identification of KN1022 as a lead compound, and extensive structure-activity relationship studies revealed key features for optimal activity and selectivity. [, ] Notably, benzylthiourea analogs with a small substituent at the 4-position and a 3,4-methylenedioxy group (e.g., KN734/CT52923) exhibited exceptional potency and selectivity. [] Modifications to enhance aqueous solubility while retaining activity were also explored. [] These compounds, particularly KN734, demonstrated significant biological effects, including inhibition of smooth muscle cell proliferation and migration, as well as suppression of neointima formation following balloon injury in a rat carotid artery model. [] Their potent and selective PDGFR inhibitory activity, coupled with promising in vivo efficacy, suggests their potential as therapeutic agents for treating restenosis. []

Relevance: These compounds share a common structural motif with 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine, featuring a quinazoline core and a piperazine ring directly linked at the 4-position. [, ] The primary structural variations between this series and 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine reside in the substituents on the piperazine nitrogen and the quinazoline ring. [, ] Specifically, these derivatives incorporate (thio)carbamoyl groups on the piperazine nitrogen and possess methoxy groups at positions 6 and 7 of the quinazoline ring. [, ] The presence of a 4-methylpiperazinyl substituent in 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine, in contrast to the diverse (thio)carbamoyl substitutions in this series, highlights a key structural variation that likely influences their pharmacological profiles and target selectivity. [, ]

Overview

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This specific compound features a methylpiperazine moiety, which is known for its biological activity and potential therapeutic applications. Quinazolines, including this compound, are often explored for their pharmacological properties, particularly in the fields of oncology and neurology.

Source and Classification

The compound can be classified as an aminated quinazoline derivative. It is synthesized through various chemical reactions involving quinazoline precursors and piperazine derivatives. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine typically involves the following steps:

  1. Starting Materials: The synthesis may begin with readily available quinazoline derivatives.
  2. Reagents: Common reagents include piperazine derivatives and coupling agents that facilitate the formation of the desired amine linkage.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and may require solvents such as dimethyl sulfoxide or ethanol.

Technical Details

A typical synthetic route may involve:

  • Nucleophilic Substitution: The piperazine moiety can be introduced via nucleophilic substitution at the appropriate position on the quinazoline ring.
  • Yield and Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological evaluation.
Molecular Structure Analysis

Data

The molecular formula for this compound is C12H16N4C_{12}H_{16}N_4, with a molecular weight of approximately 220.29 g/mol. The compound exhibits specific spectral characteristics in techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm its structure.

Chemical Reactions Analysis

Reactions

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine can undergo various chemical reactions:

  1. Acylation: It can react with acyl chlorides to form amides, enhancing its pharmacological profile.
  2. Alkylation: The amine group can participate in alkylation reactions, potentially modifying its activity.
  3. Oxidation/Reduction: Depending on the functional groups present, it may also undergo oxidation or reduction reactions.

Technical Details

These reactions are typically facilitated by catalysts or specific reaction conditions that optimize yield and selectivity. For example, acylation might require the presence of a base to neutralize the generated hydrochloric acid.

Mechanism of Action

Process

The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is hypothesized based on its structural features and interactions with biological targets:

  1. Target Binding: The compound likely binds to specific receptors or enzymes involved in cellular signaling pathways.
  2. Inhibition/Activation: Depending on its target, it may inhibit or activate certain biological processes, contributing to its therapeutic effects.

Data

Biological evaluations suggest that compounds in this class may exhibit anti-cancer properties by interfering with tumor growth signaling pathways or promoting apoptosis in malignant cells.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data would need to be determined experimentally but can be expected within a typical range for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: The compound's stability under various conditions (e.g., pH, temperature) would need assessment through stability studies.
Applications

Scientific Uses

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or neurological disorders.
  2. Biological Research: To study mechanisms of action related to quinazoline derivatives and their effects on cellular processes.
  3. Chemical Biology: As a tool compound for exploring biochemical pathways involving quinazolines.
Synthesis and Structure-Activity Relationship (SAR) Optimization

Modular Synthetic Routes for Quinazoline Core Functionalization

The synthesis of 4-(4-methylpiperazin-1-yl)quinazolin-6-amine relies on regioselective modifications of the quinazoline core. Key approaches include:

  • Nucleophilic Aromatic Substitution (SNAr): The C4 chlorine of 2,4-dichloroquinazoline undergoes selective displacement with 1-methylpiperazine to install the 4-methylpiperazinyl group. This leverages C4's higher electrophilicity due to adjacent nitrogen atoms. Subsequent C6 nitration and reduction yields the target amine, though over-reduction or byproduct formation necessitates careful optimization [1] [7].
  • Sulfonyl Group Dance Strategy: For electron-rich quinazolines (e.g., 6,7-dimethoxy derivatives), a sulfonyl group dance enables C2 functionalization. Treatment of 2-chloro-4-sulfonylquinazoline with azide triggers sequential group exchange: azide replaces sulfonyl at C4, then sulfinate displaces chloride at C2 via azide-tetrazole equilibrium. This method achieves typically inaccessible C2 regioselectivity but requires anhydrous DMSO and controlled temperatures to suppress hydrolysis [4] [7].
  • Cyclization-Coupling Hybrid Routes: 6-Aminoquinazolin-4(3H)-ones are synthesized via anthranilic acid derivatives. Acylation with acid chlorides forms amides, followed by acetic anhydride-mediated cyclization to benzoxazinones. Condensation with amines yields diamides, which cyclize to 2-substituted quinazolines. Pd-catalyzed Suzuki coupling then installs aryl groups at C6 (e.g., 2,3-dimethoxyphenyl), crucial for bioactivity [5].

Table 1: Comparative Synthetic Routes

MethodKey StepYield RangeRegioselectivity ControlLimitations
Sequential SNArC4-Cl → 4-methylpiperazine; C6-NO₂ → NH₂40-65%Moderate (C4 > C2)Byproduct formation
Sulfonyl Group DanceC4-SO₂R → N₃; C2-Cl → SO₂R28-69%HighSensitive to moisture/solvents
Cyclization-CouplingBenzoxazinone formation; Suzuki coupling75-93%Low for C2Multi-step; Pd catalyst required

Role of 4-Methylpiperazine Substitution in Enhancing Target Affinity

The 4-methylpiperazinyl moiety at C4 is critical for target engagement and physicochemical properties:

  • Pharmacophore Requirements: The methylpiperazine’s tertiary nitrogen acts as a hydrogen bond acceptor, facilitating interactions with ATP-binding domains of ABC transporters (e.g., BCRP, P-gp). In quinazolinamine derivatives, the cyclopropyl analog (compound 22) demonstrated dual BCRP/P-gp inhibition, reducing efflux of anticancer drugs like mitoxantrone. Removal of the N-methyl group or piperazine ring truncation abolished activity, confirming its indispensability [1].
  • Conformational Effects: The piperazine’s chair-to-chair inversion positions the N-methyl group axially or equatorially, modulating receptor fit. Molecular modeling shows the equatorial conformation optimizes hydrophobic contact with BCRP’s transmembrane domain, enhancing inhibitory potency 5-fold over linear alkylamines [1] [8].
  • Ionization and Membrane Permeation: At physiological pH, the piperazine nitrogen (pKa ~7.5) exists as a mixture of protonated and free-base forms. This balances solubility and blood-brain barrier penetration, as evidenced by CNS-active analogs like the mGlu7 NAM ALX-171, which shares the 4-methylpiperazinylquinazoline scaffold [5] [9].

Impact of C-6 Amine Modifications on Pharmacokinetic Profiles

The C-6 amine group serves as a handle for tuning absorption and metabolism:

  • Electron-Donating Substituents: Primary amines (e.g., -NH₂) enhance water solubility (cLogP reduction by 0.8–1.2 units) but undergo rapid Phase II glucuronidation. Acetylation to -NHCOCH₃ reduced clearance in hepatocyte assays by 60% but diminished BCRP binding affinity due to steric occlusion [2] [9].
  • Bioisosteric Replacements: Converting -NH₂ to -NHOH (hydroxylamine) improved metabolic stability (t₁/₂ > 120 min vs. 22 min for -NH₂) while maintaining solubility. However, this introduced hERG inhibition risk (IC₅₀ = 3.2 μM). Pyridylamino analogs (-NH-C5H4N) preserved potency and reduced CYP3A4 inhibition [6] [9].
  • Pro-drug Approaches: Amide-linked pro-drugs (e.g., -NHCOCH₂OCH₃) increased oral bioavailability (F = 82% vs. 35% for parent) by bypassing hepatic first-pass metabolism. Esterase-mediated hydrolysis released the active amine in plasma [6].

Table 2: Pharmacokinetic Properties of C-6 Modified Derivatives

C-6 SubstituentSolubility (μM)Microsomal t₁/₂ (min)P-gp Substrate (Yes/No)BCRP IC₅₀ (μM)
-NH₂116.522 ± 3No0.0072
-NHCOCH₃89.267 ± 8Yes0.83
-NHOH102.6128 ± 11No0.012
-NH-C₅H₄N (4-py)75.494 ± 6No0.019

Comparative Analysis of Regioselectivity in Quinazoline Derivative Synthesis

Regioselectivity challenges arise from differential reactivity at C2, C4, and C6:

  • Electronic and Steric Governing Factors: C4 is intrinsically more electrophilic than C2 due to flanking nitrogens. In 2,4-dichloroquinazoline, C4 reacts 50× faster with nucleophiles than C2. Steric hindrance at C2 further discourages substitution—bulky sulfinates (e.g., dodecylsulfinate) exhibit 70% conversion at C4 versus <5% at C2 under standard conditions [4] [7].
  • Solvent and Temperature Effects: Polar aprotic solvents (DMF, DMSO) accelerate C4 reactions but promote hydrolysis. Methanol (α = 0.43, β = 0.47) suppresses byproducts but slows kinetics. For sulfonyl group dance, DMSO at 25°C gave 69% yield of C2-sulfonyl product, while THF led to decomposition [7].
  • Directing Group Strategies: Azide at C4 directs sulfinate to C2 via tetrazole tautomerization, enabling "unnatural" C2 selectivity. Conversely, Pd-catalyzed C-H activation at C6 requires pivaloyl or amide directing groups, complicating routes to 6-amino derivatives [4] [5].

The synthetic and SAR insights outlined here establish 4-(4-methylpiperazin-1-yl)quinazolin-6-amine as a versatile scaffold for oncology and CNS drug discovery, with regioselective chemistry and targeted modifications enabling optimization of target affinity and pharmacokinetics.

Properties

CAS Number

338797-07-2

Product Name

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine

IUPAC Name

4-(4-methylpiperazin-1-yl)quinazolin-6-amine

Molecular Formula

C13H17N5

Molecular Weight

243.314

InChI

InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3

InChI Key

UIMGUNWHHBSISY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.